Tetrangulol
Overview
Description
Tetrangulol is a member of the class of tetraphenes . It is a tetraphene-7,12-dione substituted by hydroxy groups at positions 1 and 8 and a methyl group at position 3 . Its molecular formula is C19H12O4 .
Synthesis Analysis
The synthesis of derivatives of Tetrangulol involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is used for the assembly of 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-3-meth-oxy-5-methylbenzaldehyde from 2-iodo-3-methoxy-5-meth-ylbenzaldehyde and 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The biaryl product is then subjected to an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction .
Molecular Structure Analysis
Tetrangulol has a molecular formula of C19H12O4 . Its average mass is 304.296 Da and its monoisotopic mass is 304.073547 Da .
Scientific Research Applications
1. Biosynthesis and Glycosylation
Tetrangulol plays a significant role in the biosynthesis of complex biochemical structures. A study by Luzhetskyy et al. (2005) explored the function of the glycosyltransferase LanGT2 in the biosynthesis of the hexasaccharide side chain of the angucyclic antibiotic landomycin A. It was discovered that LanGT2 catalyzes the priming glycosyl transfer in this biosynthesis process, attaching a D-olivose to the polyketide backbone, with tetrangulol being identified as the progenitor of the landomycin aglycon. This research contributes to our understanding of the complex biochemical pathways involving tetrangulol (Luzhetskyy et al., 2005).
2. Impact on Biomedical Research
Tetrangulol's relevance extends to its potential impacts on the field of biomedical research. A study by Moullan et al. (2015) revealed that tetracyclines, which include tetrangulol, can significantly affect mitochondrial function across various eukaryotic models. This research cautions against the widespread use of tetracyclines in biomedical research due to their potential confounding effects on experimental results. This includes effects on mitochondrial translation and dynamics, emphasizing the need for careful consideration when employing these compounds in research settings (Moullan et al., 2015).
properties
IUPAC Name |
1,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-8,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUYRESOTVGLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225109 | |
Record name | Tetrangulol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrangulol | |
CAS RN |
7414-92-8 | |
Record name | 1,8-Dihydroxy-3-methylbenz[a]anthracene-7,12-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7414-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrangulol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrangulol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrangulol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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